molecular formula C20H26O4 B300342 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one

4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one

Cat. No. B300342
M. Wt: 330.4 g/mol
InChI Key: JMYOBTNXOWPLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one, also known as Cephalostatin 1, is a natural product isolated from the marine mollusk Cephalodiscus gilchristi. It belongs to the class of polyketides and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 is not fully understood. However, it has been suggested that it inhibits the activity of microtubules, which are essential for cell division. This leads to the arrest of cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, it has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II.

Advantages and Limitations for Lab Experiments

The main advantage of 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 in lab experiments is its potent anticancer activity. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a valuable tool for cancer research. However, its complex structure and challenging synthesis method make it difficult to obtain in large quantities, limiting its use in large-scale experiments.

Future Directions

There are several future directions for the research on 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1. One of the most promising directions is the development of analogs with improved properties, such as increased potency and selectivity. Moreover, the mechanism of action of 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 needs to be further elucidated to fully understand its anticancer activity. Furthermore, the potential of 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 in combination therapy with other anticancer agents needs to be explored to improve its efficacy. Finally, the development of new synthesis methods for 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 and its analogs is also an important area of research.

Synthesis Methods

The synthesis of 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 is a challenging task due to its complex structure. Several synthetic approaches have been reported in the literature, including total synthesis and semi-synthesis methods. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis method involves the modification of natural 4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 to obtain analogs with improved properties.

Scientific Research Applications

4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-onen 1 has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-6-[8-(4-methyl-6-oxopyran-2-yl)octyl]pyran-2-one

InChI

InChI=1S/C20H26O4/c1-15-11-17(23-19(21)13-15)9-7-5-3-4-6-8-10-18-12-16(2)14-20(22)24-18/h11-14H,3-10H2,1-2H3

InChI Key

JMYOBTNXOWPLHZ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC(=C1)CCCCCCCCC2=CC(=CC(=O)O2)C

Canonical SMILES

CC1=CC(=O)OC(=C1)CCCCCCCCC2=CC(=CC(=O)O2)C

Origin of Product

United States

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